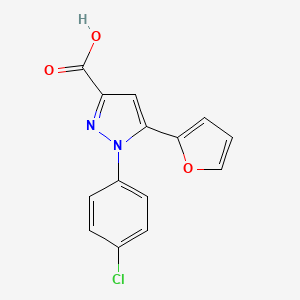

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

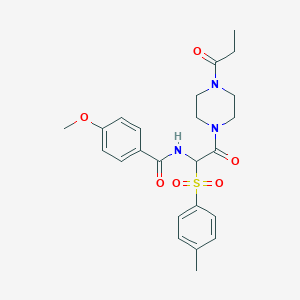

The compound 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that is of interest due to its potential biological activities and its structural characteristics. Pyrazole derivatives are known for their diverse pharmacological properties, and the presence of a furan ring can contribute to the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the condensation and cyclization reactions of appropriate precursors. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a condensation/cyclization reaction of a chalcone derivative with hydrazine in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid by choosing appropriate furan-containing precursors.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. For example, in a structurally similar compound, the pyrazole ring is inclined at different dihedral angles to the chlorophenyl and methoxyphenyl groups, indicating the influence of substituents on the overall molecular conformation . The molecular structure can be further analyzed using spectroscopic techniques and X-ray crystallography, as demonstrated in the studies of related compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For example, the reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the reactivity of the carboxylic acid group and the potential for generating diverse products . These reactions are often explored to enhance the biological activity of the compounds or to introduce new functional groups for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and furanyl groups can affect these properties. For instance, the crystal structure and density functional theory (DFT) calculations of a related compound provided insights into its molecular geometry, vibrational frequencies, and thermodynamic properties . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map can give an indication of the compound's reactivity and potential sites for chemical interactions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Microwave-Assisted Synthesis for Anti-inflammatory and Antibacterial Agents : A study demonstrated the synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, using microwave irradiation methods. These compounds showed significant in vivo anti-inflammatory and in vitro antibacterial activity, suggesting their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Chemical Synthesis and Structure Analysis

- Regiospecific Synthesis and Crystal Structure : Another research focused on the regiospecific synthesis of similar pyrazole derivatives. The study highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of these compounds (Kumarasinghe et al., 2009).

Antioxidant Properties

- Antioxidant Activity in Novel Chalcone Derivatives : Research in 2021 discovered that certain pyrazole derivatives, synthesized under specific conditions, exhibited potent in vitro antioxidant activity. This study indicates the potential of these compounds in antioxidant applications (Prabakaran et al., 2021).

Antimicrobial and Anticancer Potential

- Synthesis for Antimicrobial and Anticancer Agents : Another study synthesized pyrazole derivatives and evaluated them for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, showcasing their potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Nonlinear Optical Materials

- Potential in Nonlinear Optical Applications : A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed that these compounds exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

In vitro Antimicrobial Evaluation

- Antimicrobial Studies and Molecular Docking : Research in 2020 conducted antimicrobial studies on 4-chlorophenyl furfuran derivatives bearing pyrazole moieties. The study included in silico molecular docking and ADME prediction, showing good antimicrobial activity and promising drug likeness profiles (Mathew et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOHPIOKTHWUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)

![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)

![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)